886371-24-0 | Regioisomeric Differentiation: 3-CF3 vs. 5-CF3 Pyridylmethanamine in CK2 Kinase Inhibition
In a comparative study of pyridylmethyl analogs as CSNK2A (CK2 kinase) inhibitors, the 5-CF3 substituted pyridylmethanamine derivative (compound 4p) exhibited an in-cell target engagement IC50 of 14.0 µM, representing a ≥2.3-fold reduction in potency compared to the 4-CF3 variant (compound 4o, IC50 6.0 µM) [1]. While direct data for the 3-CF3 isomer (target compound) is not reported in this dataset, the data establish a class-level inference that CF3 substitution position on the pyridine ring produces quantifiable, non-linear effects on kinase target engagement. The 3-CF3 configuration presents a unique ortho-like electronic environment distinct from both the 4-CF3 and 5-CF3 regioisomers, and its activity cannot be interpolated from the available positional data without experimental determination [1]. The aqueous solubility also varies by position: the 4-CF3 and 5-CF3 analogs both show 200 µM kinetic solubility, whereas the 4-CF3 analog with different R-group substitution (4n) shows 140 µM, confirming that subtle structural variations produce measurable differences in physicochemical properties [1].
| Evidence Dimension | CSNK2A (CK2 kinase) in-cell target engagement |
|---|---|
| Target Compound Data | Not reported in study dataset; unique 3-CF3-2-CH2NH2 ortho-like configuration |
| Comparator Or Baseline | 4-CF3 pyridyl analog: IC50 = 6.0 µM; 5-CF3 pyridyl analog: IC50 = 14.0 µM |
| Quantified Difference | ≥2.3-fold difference in IC50 between 4-CF3 and 5-CF3 regioisomers; 3-CF3 position creates distinct electronic environment |
| Conditions | In-cell target engagement by NanoBRET assay; pyridylmethyl analog series |
Why This Matters
Demonstrates that CF3 position on pyridine ring produces quantifiable differences in kinase inhibition potency; procurement decisions must specify the exact regioisomer.
- [1] PMC/Pharmaceuticals. (2024). Table 3: Pyridylmethyl analogs – CSNK2A IC50 and aqueous solubility. Pharmaceuticals (Basel), 17(3), 306. View Source
